

# Synthesis and structural characterization of novel Benzofuran-5-ol derivatives

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## Compound of Interest

Compound Name: Benzofuran-5-ol

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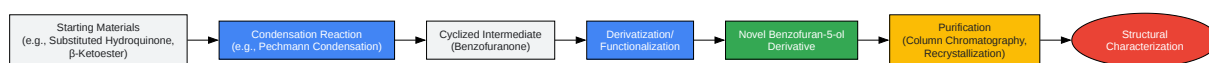
An In-depth Technical Guide on the Synthesis and Structural Characterization of Novel **Benzofuran-5-ol** Derivatives

## Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a core scaffold in a multitude of natural products and synthetic compounds of significant biological importance.[1][2] Derivatives of benzofuran are recognized for a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[3][4][5][6][7] The **benzofuran-5-ol** moiety, in particular, is a key structural feature in compounds that have demonstrated potent biological effects, making it a subject of considerable interest for medicinal chemists and drug development professionals.[4] These derivatives serve as valuable lead structures for the design and development of new therapeutic agents.[4][8] This guide provides a comprehensive overview of the synthesis and detailed structural characterization of novel **benzofuran-5-ol** derivatives, tailored for researchers and scientists in the field of drug discovery.

## Synthesis of Novel Benzofuran-5-ol Derivatives

The synthesis of benzofuran derivatives can be achieved through various strategies, often involving the cyclization of appropriately substituted phenols or the modification of existing benzofuran cores.[9][10] A common approach involves the reaction of substituted hydroquinones with  $\beta$ -ketoesters or their equivalents, followed by cyclization and subsequent chemical modifications.



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*A generalized workflow for the synthesis of **Benzofuran-5-ol** derivatives.*

## Experimental Protocols

### General Protocol for Synthesis of **Benzofuran-5-ol** Derivatives:

A representative synthesis is adapted from methodologies described for related benzofuran structures.<sup>[11][12][13]</sup>

- Step 1: Condensation & Cyclization: To a solution of a substituted hydroquinone (1.0 eq) in a suitable solvent (e.g., dry dioxane or ethanol), add a  $\beta$ -ketoester (1.1 eq) and a catalytic amount of a condensing agent (e.g., concentrated HCl or H<sub>2</sub>SO<sub>4</sub>).
- Step 2: Heating: Reflux the reaction mixture for 3-6 hours, monitoring the progress using Thin Layer Chromatography (TLC).
- Step 3: Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. This typically yields the crude benzofuranone intermediate.
- Step 4: Derivatization (Example: N-Aryl Piperazine Moiety Introduction):
  - To a stirred solution of the intermediate (1.0 eq) in dried DMF, add sodium hydride (NaH, 1.2 eq) at 0 °C and stir for 1 hour.<sup>[13]</sup>
  - Add the desired alkyl or aryl halide (e.g.,  $\alpha$ -bromoacetophenone, 1.1 eq) to the mixture.<sup>[13]</sup>
  - Allow the reaction to proceed until completion as indicated by TLC.
  - Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).<sup>[13]</sup>

- Step 5: Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate the solution in vacuo, and purify the crude product by column chromatography on silica gel to afford the final derivative.[\[13\]](#)

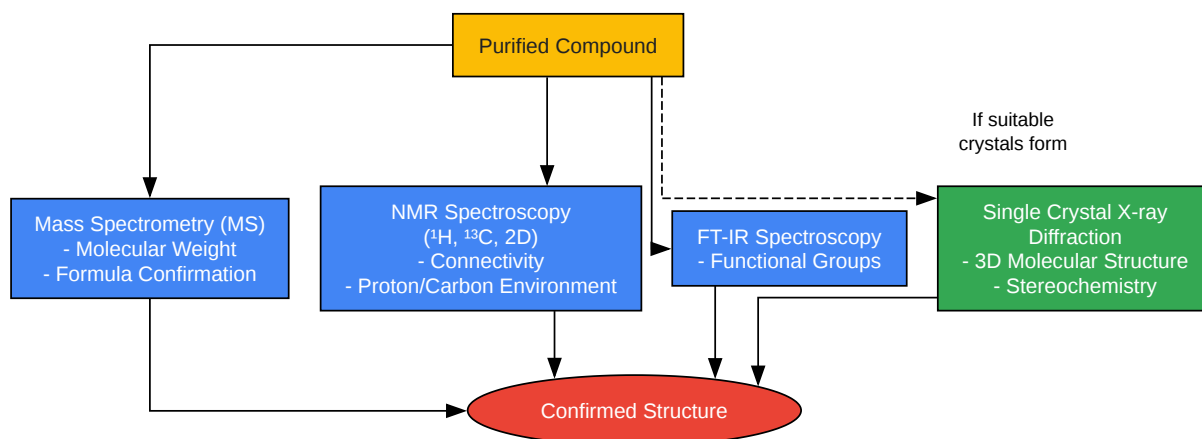
Table 1: Summary of Representative Synthetic Reactions

Starting Material	Reagents and Conditions	Product	Yield (%)	Reference
Substituted Phenol	Ethoxycarbonylhydrazine, conc. HCl, Ethanol, 80 °C	Benzofuran Intermediate	N/A	<a href="#">[11]</a>
Benzofuran Intermediate	K <sub>2</sub> CO <sub>3</sub> , DMF, 100 °C	Substituted Benzofuran	N/A	<a href="#">[11]</a>
2-Bromoacetylbenzofuran	NH <sub>2</sub> NHCSNH <sub>2</sub> , dry dioxane, rt, 3 h	2-Hydrazinothiazole derivative	80	<a href="#">[14]</a>

| Benzofuran-ol | R-X (Alkyl/Aryl Halide), NaH, DMF | O-substituted Benzofuran | N/A |[\[13\]](#) |

## Structural Characterization

The unambiguous determination of the chemical structure of newly synthesized derivatives is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose. The purity of the synthesized compounds is typically assessed by TLC and melting point determination.[\[7\]](#)



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*Standard workflow for the structural characterization of novel compounds.*

## Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are fundamental for elucidating the molecular structure. Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms, while  $^{13}\text{C}$  NMR details the carbon skeleton. [7]

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and confirm the molecular formula of the synthesized compounds.[11] Fragmentation patterns can provide further structural insights.[15][16]

X-ray Crystallography: When suitable single crystals can be grown, X-ray diffraction provides definitive proof of the three-dimensional structure, including absolute stereochemistry.[17][18] [19] It reveals precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[18][19]

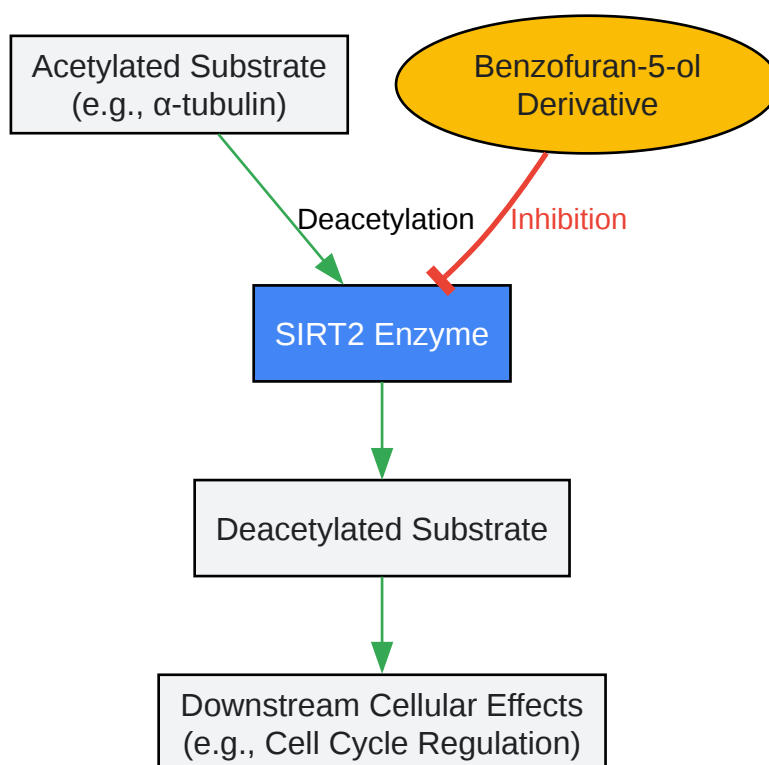
Table 2: Representative Spectroscopic Data for **Benzofuran-5-ol** Derivatives

Compound	<sup>1</sup> H-NMR (400 MHz, CDCl <sub>3</sub> ) δ (ppm)	<sup>13</sup> C NMR δ (ppm)	HRMS (ESI) [M+Na] <sup>+</sup>
6-Fluoro-2-((4-cyanobenzyl)sulfonyl)benzofuran	7.66–7.57 (m, 3H), 7.35 (d, J = 8.4 Hz, 2H), 7.31–7.28 (m, 2H), 7.16 (td, J <sub>1</sub> = 8.8 Hz, J <sub>2</sub> = 2.0 Hz, 1H), 4.58 (s, 2H)[11]	N/A	Calcd: 336.0263, Found: 336.0256[11]
6-Methoxy-2-((4-cyanobenzyl)sulfinyl)benzofuran	7.55 (d, J = 8.0 Hz, 2H), 7.46 (d, J = 8.8 Hz, 1H), 7.26–7.22 (m, 2H), 7.07 (s, 1H), 7.02 (s, 1H), 6.98–6.94 (m, 1H), 4.53 (d, J = 12.8 Hz, 1H), 4.47 (d, J = 12.8 Hz, 1H), 3.90 (s, 3H)[11]	N/A	Calcd: 334.0514, Found: 334.0511[11]

| Albaphenol A (Prenylated Benzofuranone) | N/A | 166.5 (C-3), 166.4 (C-1), 133.7 (C-5), 113.9 (C-6), 109.1 (C-4), 103.7 (C-2), 70.9 (C-10), 39.1 (C-9), 34.0 (C-8), 29.2 (C-11, C-12)[20] | N/A |

## Biological Activity and Potential Mechanisms

**Benzofuran-5-ol** derivatives have been synthesized and evaluated for a range of biological activities, with many showing promise as antifungal, anticancer, and anti-inflammatory agents. [3][4][13] Their mechanisms of action often involve interaction with specific enzymes or signaling pathways crucial for disease progression. For instance, certain benzofuran derivatives have been identified as selective inhibitors of SIRT2 (Sirtuin 2), a class III histone deacetylase implicated in cancer and neurodegenerative diseases.[11]



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*Inhibition of the SIRT2 deacetylation pathway by benzofuran derivatives.*

The evaluation of biological activity is a critical component of the drug discovery process. In vitro assays are commonly used to determine the potency of compounds, often expressed as the half-maximal inhibitory concentration ( $IC_{50}$ ) or minimum inhibitory concentration (MIC).

Table 3: Selected Biological Activities of Novel Benzofuran Derivatives

Compound Class	Activity Type	Target/Cell Line	Potency (IC <sub>50</sub> / MIC)	Reference
<b>Benzofuran-5-ols</b>	<b>Antifungal</b>	<b>Cryptococcus neoformans</b>	<b>MIC = 1.6 µg/mL</b>	<b>[4]</b>
Benzofuran-sulfone	SIRT2 Inhibition	SIRT2 Enzyme	IC <sub>50</sub> = 3.81 µM	[11]
Benzofuran-N-aryl piperazine	Anticancer	A549 (Lung Cancer)	IC <sub>50</sub> = 0.12 µM	[3][13]
Benzofuran-N-aryl piperazine	Anti-inflammatory	RAW-264.7 (NO Production)	IC <sub>50</sub> = 5.28 µM	[3][13]

| 2-substituted Benzofurans | Anticancer | HEPG2 (Liver Cancer) | IC<sub>50</sub> = 12.4 µg/mL [[14][17] |

## Conclusion

The **benzofuran-5-ol** scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide has outlined the fundamental synthetic strategies and the critical role of modern analytical techniques in the robust structural characterization of these derivatives. The combination of detailed synthetic protocols, comprehensive spectroscopic data, and insights into their biological mechanisms provides a solid foundation for researchers and drug development professionals. The continued exploration of the chemical space around the **benzofuran-5-ol** core is poised to yield new candidates with significant potential for treating a wide array of human diseases.

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